molecular formula C29H25N3O5S B393639 N-(2-{N'-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-N-BENZYL-4-METHYLBENZENE-1-SULFONAMIDE

N-(2-{N'-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-N-BENZYL-4-METHYLBENZENE-1-SULFONAMIDE

Cat. No.: B393639
M. Wt: 527.6g/mol
InChI Key: MVOYSQVPEIRZJU-UXHLAJHPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-{N'-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-N-BENZYL-4-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple functional groups, including a benzodioxole moiety, a hydrazone linkage, and a sulfonamide group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{N'-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-N-BENZYL-4-METHYLBENZENE-1-SULFONAMIDE typically involves a multi-step process:

    Formation of the Hydrazone Intermediate: The initial step involves the condensation of 1,3-benzodioxole-5-carbaldehyde with hydrazine to form the hydrazone intermediate. This reaction is usually carried out in an ethanol solvent under reflux conditions.

    Coupling with Benzylamine: The hydrazone intermediate is then reacted with benzylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired hydrazino compound.

    Sulfonamide Formation: Finally, the hydrazino compound is treated with 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction of the hydrazone linkage can yield the corresponding hydrazine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound has shown potential as an enzyme inhibitor, particularly targeting enzymes involved in cancer cell proliferation. Its hydrazone linkage is known to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, research is ongoing to explore its potential as an anti-cancer agent. The compound’s ability to inhibit specific enzymes and pathways involved in cancer cell growth is of particular interest.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers and coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-(2-{N'-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-N-BENZYL-4-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes. The hydrazone linkage can form reversible covalent bonds with enzyme active sites, inhibiting their activity. This inhibition can disrupt critical pathways in cancer cells, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]carbonyl}phenyl)-4-chlorobenzenesulfonamide
  • N-(4-{[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]carbonyl}phenyl)-4-chlorobenzenesulfonamide

Uniqueness

Compared to similar compounds, N-(2-{N'-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-N-BENZYL-4-METHYLBENZENE-1-SULFONAMIDE is unique due to the presence of the benzyl group, which can enhance its biological activity and specificity. The benzyl group can also influence the compound’s solubility and stability, making it a more versatile candidate for various applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and unique features

Properties

Molecular Formula

C29H25N3O5S

Molecular Weight

527.6g/mol

IUPAC Name

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-[benzyl-(4-methylphenyl)sulfonylamino]benzamide

InChI

InChI=1S/C29H25N3O5S/c1-21-11-14-24(15-12-21)38(34,35)32(19-22-7-3-2-4-8-22)26-10-6-5-9-25(26)29(33)31-30-18-23-13-16-27-28(17-23)37-20-36-27/h2-18H,19-20H2,1H3,(H,31,33)/b30-18+

InChI Key

MVOYSQVPEIRZJU-UXHLAJHPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3C(=O)N/N=C/C4=CC5=C(C=C4)OCO5

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3C(=O)NN=CC4=CC5=C(C=C4)OCO5

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3C(=O)NN=CC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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